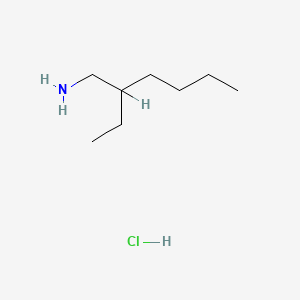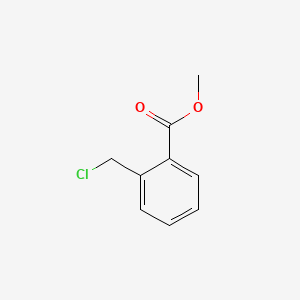
4-Chlorophenyl chloroformate
Übersicht
Beschreibung
4-Chlorophenyl chloroformate is an organic compound with the molecular formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol . It is also known by other names such as 4-chlorophenyl carbonochloridate and p-chlorophenyl chloroformate . This compound is widely used in organic synthesis, particularly in the preparation of carbamates and carbonates.
Wirkmechanismus
Target of Action
4-Chlorophenyl chloroformate is a chemical compound used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester Chloroformates in general are known to react with amines, alcohols, and phenols, forming carbamates, esters, and carbonates respectively .
Mode of Action
The mode of action of this compound involves the formation of a carbamate. This occurs when the chloroformate reacts with an amine group, leading to the release of a chloride ion and the formation of a carbamate . This reaction is typically facilitated by a base, which acts as a catalyst.
Pharmacokinetics
The compound is known to be a liquid at room temperature with a boiling point of 100-102 °c/12 mmhg . Its density is 1.365 g/mL at 25 °C , suggesting that it is relatively dense compared to many biological fluids. These properties could influence its bioavailability and distribution within the body.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound should be kept away from water or moist air and stored at a temperature of 2-8°C . These conditions suggest that the compound’s stability and efficacy could be compromised in a humid environment or at temperatures outside this range.
Vorbereitungsmethoden
4-Chlorophenyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorophenol with phosgene (COCl₂) under controlled conditions . The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
4-chlorophenol+phosgene→4-chlorophenyl chloroformate+HCl
Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The reaction is usually carried out in a solvent such as dichloromethane to facilitate the process and improve yield.
Analyse Chemischer Reaktionen
4-Chlorophenyl chloroformate undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution: : It reacts with amines to form carbamates and with alcohols to form carbonate esters . For example:
4-chlorophenyl chloroformate+amine→carbamate+HCl
4-chlorophenyl chloroformate+alcohol→carbonate ester+HCl
-
Formation of Mixed Anhydrides: : It reacts with carboxylic acids to form mixed anhydrides .
4-chlorophenyl chloroformate+carboxylic acid→mixed anhydride+HCl
Common reagents used in these reactions include amines, alcohols, and carboxylic acids, with hydrochloric acid being a major byproduct.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including carbamates and carbonates.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenyl chloroformate can be compared with other chloroformates such as phenyl chloroformate and 4-nitrophenyl chloroformate . While all these compounds undergo similar nucleophilic substitution reactions, this compound is unique due to the presence of a chlorine atom on the aromatic ring, which can influence its reactivity and the properties of the resulting products .
Similar Compounds
- Phenyl chloroformate
- 4-Nitrophenyl chloroformate
- 2-Chlorophenyl chloroformate
Eigenschaften
IUPAC Name |
(4-chlorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWGPCLTVXMMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227716 | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-45-0 | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl) carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-chlorophenyl chloroformate in carbohydrate chemistry?
A1: this compound is a versatile reagent used to introduce a carbamate functional group to molecules, particularly in carbohydrate chemistry [, ]. For example, it reacts with the C6-OH group of cellulose derivatives to form cellulose carbonate half-esters, which can then be further modified via aminolysis []. This approach allows the synthesis of polyanionic cellulose carbamates, potentially useful as chiral cation exchangers in HPLC [].
Q2: Why is this compound preferred over other chloroformates in certain reactions?
A2: While other chloroformates like phenyl chloroformate can also react with cellulose derivatives, the choice of this compound might be driven by its reactivity and the stability of the resulting intermediate. Research shows that 4-nitrophenyl chloroformate, for example, does not readily react with the C6-OH group of certain cellulose derivatives []. Additionally, 4-chlorophenyl carbamate glycosides, formed as intermediates in ureido glycoside synthesis, exhibit good stability at room temperature and possess a long shelf life, making them convenient for synthetic applications [].
Q3: How does the use of this compound simplify the synthesis of substituted ureido glycosides?
A3: Traditionally, the synthesis of substituted ureido glycosides involved using 1-isocyanato glycosides, which are often unstable and require careful handling. The introduction of this compound provides a more convenient and stereospecific approach []. Azido glycosides are first reduced to amines and subsequently reacted with this compound to yield stable 4-chlorophenyl carbamate glycosides. These intermediates can be stored at room temperature and readily generate the reactive 1-isocyanato glycosides in situ under mild basic conditions, allowing for a controlled reaction with amines to produce the desired substituted ureido glycosides [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)



![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)
